

# Voxtalisib intra-day inter-day precision

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## Compound Focus: Voxtalisib

CAS No.: 934493-76-2

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## Voxtalisib Precision Data in Rat Plasma

The table below summarizes the intra-day and inter-day precision and accuracy for **Voxtalisib**, as validated in a UPLC-MS/MS method. Precision is expressed as Relative Standard Deviation (RSD%), and accuracy as Relative Error (RE%) [1] [2].

Concentration (ng/ml)	Intra-day RSD (%)	Intra-day RE (%)	Inter-day RSD (%)	Inter-day RE (%)
1 (LLOQ)	18.7	2.0	16.6	3.1
2 (Low QC)	10.6	-14.0	14.0	-4.5
800 (Medium QC)	8.7	-4.0	14.3	-4.4
1600 (High QC)	7.5	-8.5	13.0	-7.2

> The Lower Limit of Quantification (LLOQ) for this assay was established at **1 ng/ml**, demonstrating the method's high sensitivity [1].

## Detailed Experimental Protocol

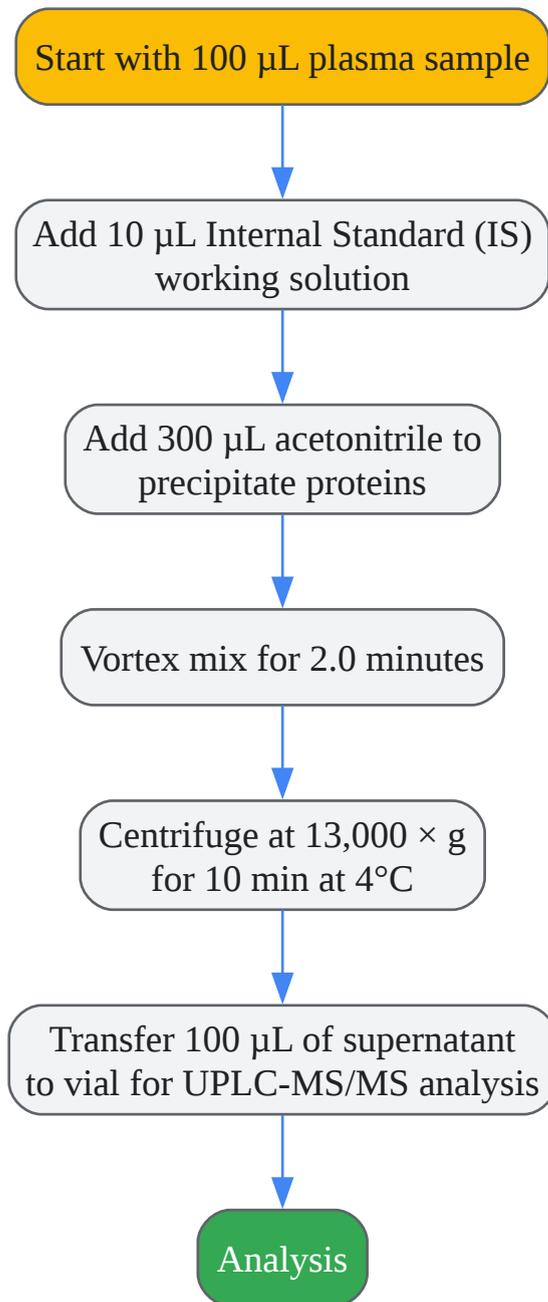
This section outlines the core methodology used to generate the precision data, providing a reliable protocol for researchers.

## Instrumentation and Analytical Conditions

- **Chromatography System:** Waters Acquity UPLC [1] [2].
- **Column:** Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm), maintained at 40°C [1] [2].
- **Mobile Phase:** A gradient elution with **Solvent A (acetonitrile)** and **Solvent B (0.1% formic acid in water)** at a flow rate of 0.30 ml/min [1] [2].
- **Mass Spectrometry:** Waters Xevo TQS tandem mass spectrometer with an Electrospray Ionization (ESI) source operating in **positive ion mode** [1] [2].
- **Detection:** Selective Reaction Monitoring (SRM) with ion transitions of **m/z 270.91 > 242.98 for Voxtalisib** and m/z 572.30 > 246.10 for the Internal Standard (IS), Umbralisib [1] [2].

## Sample Preparation Workflow

The sample preparation follows a straightforward protein precipitation method, visualized in the diagram below [1] [2]:



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## Method Validation Parameters

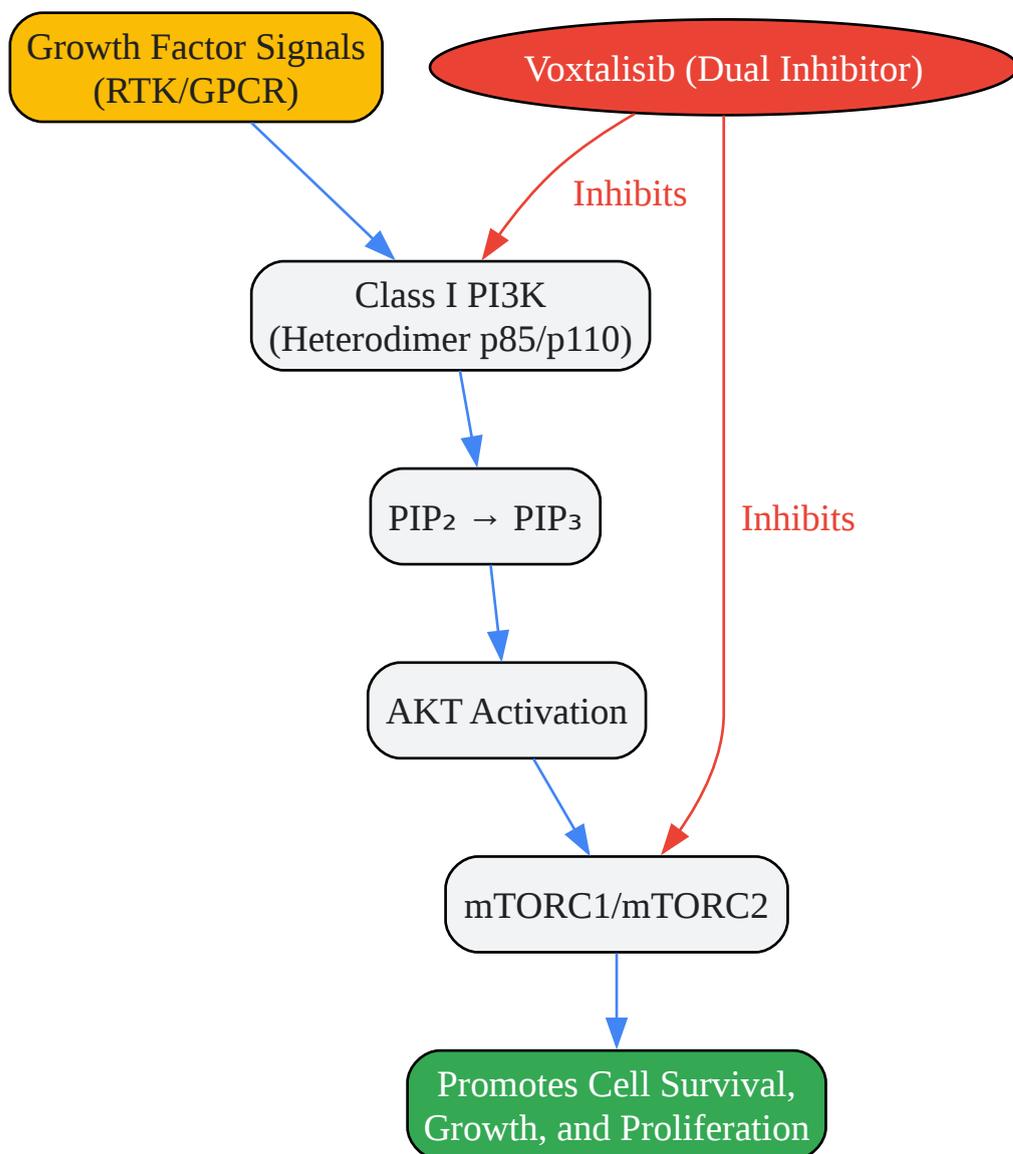
The precision and accuracy data were part of a full method validation, which also confirmed the following met acceptance criteria [1]:

- **Linearity:** The calibration curve was linear from 1–2000 ng/ml ( $y = 0.0231301x + 0.00967189$ ,  $r = 0.9964$ ) [2].
- **Specificity:** No interference from endogenous plasma components was observed at the retention times of **Voxtalisib** and the IS [1] [2].
- **Carryover:** Evaluated and found to be acceptable [1].
- **Stability:** The analyte was found to be stable in rat plasma under various storage and handling conditions [1] [2].

## Voxtalisib's Mechanism of Action

**Voxtalisib** is a dual inhibitor that targets both **pan-class I PI3K (phosphoinositide 3-kinase)** and **mTOR (mechanistic target of rapamycin)** [1] [3]. It works by competitively binding to the ATP-binding sites in the catalytic domains of these enzymes [1]. This action blocks the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer cells, thereby inhibiting tumor growth and survival [4] [5].

The following diagram illustrates the signaling pathway **Voxtalisib** targets and its mechanism:



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## FAQs and Troubleshooting Guide

**Q1: The precision at my LLOQ is higher than at other QC levels. Is this acceptable?** A: Yes, this is common. Validation guidelines often allow for higher precision tolerances at the LLOQ. The reported RSD of 18.7% is within a commonly accepted range for the lowest quantifiable level [1] [2].

**Q2: What could cause a negative bias (negative RE%) in my accuracy results?** A: A consistent negative bias, as seen in the data, can suggest analyte loss or instability. Ensure that sample processing is performed

quickly and that recommended storage conditions (-80°C) are strictly adhered to. Using the described protein precipitation protocol with acetonitrile can help minimize this issue [1] [2].

**Q3: My chromatographic peaks for Voxtalisib show poor shape or low response. What should I check?**

**A:** First, verify your mobile phase and column. The method specifically uses an **Acquity BEH C18 column** with **0.1% formic acid in water and acetonitrile** as the mobile phase. Other columns or buffer systems were evaluated and provided inferior results. Also, ensure the mass spectrometer is tuned to the correct SRM transition (**m/z 270.91 > 242.98**) [1] [2].

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